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Compound of Interest

Compound Name: TH-Z145

Cat. No.: B12404978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase profile of THZ1, a covalent

inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with known activity against CDK12 and CDK13.

Its selectivity is benchmarked against two alternative CDK12/13 inhibitors, Dinaciclib and SR-

4835. The information presented herein is supported by experimental data from various kinase

profiling assays, with detailed methodologies provided for key experiments. Based on the

available scientific literature, it is presumed that the query for "TH-Z145" refers to the well-

studied compound THZ1.

Comparative Analysis of Off-Target Kinase
Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential for adverse effects. The following table summarizes the known off-target profiles of

THZ1, Dinaciclib, and SR-4835, highlighting the differences in their kinase interaction

landscapes.
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Inhibitor
Primary
Target(s)

Off-Target
Kinases
Identified

Screening
Concentration

Assay
Platform

THZ1
CDK7 (covalent),

CDK12, CDK13

MLK3, PIP4K2C,

JNK1, JNK2,

JNK3, MER,

TBK1, IGF1R,

NEK9,

PCTAIRE2

(>75% inhibition)

[1]

1 µM
KiNativ (in Loucy

cells)

Multiple kinases

with >75%

inhibition[2]

1 µM Kinome Scan

Dinaciclib

CDK1, CDK2,

CDK5, CDK9,

CDK12

GSK3β, CDK14,

TNIK[3]
100 nM Not Specified

Broad kinase

inhibition

observed[4]

10 µM KINOMEscan

SR-4835 CDK12, CDK13

CDK6, GSK3A,

GSK3B (weak

affinity)[5]

10 µM
Kinase Panel

(>450 kinases)

Visualizing Kinase Inhibition in a Signaling Context
The following diagram illustrates a simplified representation of the CDK12 signaling pathway, a

key regulator of transcriptional elongation. Inhibition of CDK12, either as a primary target or an

off-target, can have significant downstream effects on gene expression, including genes

involved in the DNA damage response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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